1-bromo-3-chloro-5-(methoxymethyl)benzene

Physical Property Handling Scale-up

1-Bromo-3-chloro-5-(methoxymethyl)benzene is a tri-substituted aromatic halide (molecular formula C₈H₈BrClO, molecular weight 235.51 g/mol) bearing bromine, chlorine, and a methoxymethyl (–CH₂OCH₃) group at the 1, 3, and 5 positions, respectively. It is a liquid at ambient temperature with a commercial purity of 96% and a predicted boiling point of 249.1 ± 25.0 °C.

Molecular Formula C8H8BrClO
Molecular Weight 235.50 g/mol
CAS No. 1430422-46-0
Cat. No. B6618636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-3-chloro-5-(methoxymethyl)benzene
CAS1430422-46-0
Molecular FormulaC8H8BrClO
Molecular Weight235.50 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC(=C1)Br)Cl
InChIInChI=1S/C8H8BrClO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3
InChIKeyXXGQBQGAJHWRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-5-(methoxymethyl)benzene (CAS 1430422-46-0): Physicochemical Profile and Procurement-Relevant Characteristics


1-Bromo-3-chloro-5-(methoxymethyl)benzene is a tri-substituted aromatic halide (molecular formula C₈H₈BrClO, molecular weight 235.51 g/mol) bearing bromine, chlorine, and a methoxymethyl (–CH₂OCH₃) group at the 1, 3, and 5 positions, respectively . It is a liquid at ambient temperature with a commercial purity of 96% and a predicted boiling point of 249.1 ± 25.0 °C . The compound serves as a versatile building block in organic synthesis, particularly for sequential cross-coupling strategies that exploit the differential reactivity of its two halogen substituents [1].

Why 1-Bromo-3-chloro-5-(methoxymethyl)benzene Cannot Be Directly Replaced by Other In-Class Halogenated Benzene Derivatives


Although several halogenated benzene derivatives share the C₈H₈BrClO formula, subtle structural permutations – such as relocation of the bromine atom from the aromatic ring to a benzylic position, replacement of the methoxymethyl spacer with a direct methoxy group, or introduction of a second bromine in place of chlorine – produce fundamentally different physicochemical profiles and reactivity patterns [1]. These differences manifest as altered boiling points, physical states (liquid vs. solid), densities, and most critically, divergent chemoselectivity in cross-coupling reactions [2]. Consequently, substituting one analog for another without re-optimizing reaction conditions can lead to failed syntheses, reduced yields, or purification challenges, making a compound-specific evaluation essential for procurement decisions.

Quantitative Differentiation of 1-Bromo-3-chloro-5-(methoxymethyl)benzene vs. Closest Analogs – Evidence for Scientific Selection


Liquid Physical State and 198 °C Lower Boiling Point Relative to the Benzylic Bromide Isomer

The target compound is a liquid at ambient temperature with a predicted boiling point of 249.1 ± 25.0 °C, whereas its regioisomer 1-(bromomethyl)-3-chloro-5-methoxybenzene (CAS 885270-32-6) is a crystalline solid with a boiling point of 446.8 °C [1]. The 197.7 °C differential is large enough to influence purification method selection (distillation vs. recrystallization) and thermal stability considerations during reaction design.

Physical Property Handling Scale-up

16% Lower Density and Molecular Weight Compared to the 1,3-Dibromo Analog

The target compound has a predicted density of 1.502 ± 0.06 g/cm³ and a molecular weight of 235.51 g/mol, whereas 1,3-dibromo-5-(methoxymethyl)benzene (CAS 1646314-10-4) exhibits a density of 1.739 ± 0.06 g/cm³ and a molecular weight of 279.96 g/mol . This represents a 13.6% lower density and a 15.9% lower molecular weight.

Density Atom Economy Molecular Weight

Dual Br/Cl Halogenation Enables Sequential Chemoselective Cross-Coupling Unavailable to Symmetric Dihalogenated Analogs

The target compound carries one bromine and one chlorine atom on the aromatic ring, a substitution pattern that permits catalyst-controlled sequential functionalization: the aryl–Br bond can be selectively activated in the presence of the aryl–Cl bond. This has been demonstrated on the structurally related 1-bromo-3-chlorobenzene scaffold, where Pd-crotyl(t-BuXPhos) selectively coupled the Ar–Br site while leaving Ar–Cl intact [1]. In contrast, symmetric analogs such as 1,3-dibromo-5-(methoxymethyl)benzene contain two identical bromine substituents, precluding such intrinsic chemoselective differentiation without additional protecting group strategies.

Chemoselectivity Cross-Coupling Sequential Synthesis

Methoxymethyl Group Serves as a Latent Hydroxyl Handle, Contrasting with the Non-Labile Methoxy Group of the Direct Methoxy Analog

The –CH₂OCH₃ (methoxymethyl, MOM) substituent on the target compound is a well-established protecting group for benzylic alcohols. Under acidic conditions, MOM ethers can be cleaved to liberate the corresponding hydroxymethyl (–CH₂OH) functionality, providing a synthetic handle for further derivatization (e.g., oxidation to aldehyde, conversion to halide, or esterification) [1]. By contrast, the direct methoxy (–OCH₃) group present in 1-bromo-3-chloro-5-methoxybenzene (CAS 174913-12-3) is significantly more resistant to cleavage under standard conditions, limiting downstream functional group interconversion options.

Protecting Group Functional Group Interconversion Synthetic Flexibility

Moderate Boiling Point Window (249 °C) Offers a Balance Between the Low-Boiling Methoxy Analog and the Ultra-High-Boiling Benzylic Bromide Isomer

The target compound's predicted boiling point of 249.1 °C occupies an intermediate position between 1-bromo-3-chloro-5-methoxybenzene (b.p. 236.5 °C) and 1-(bromomethyl)-3-chloro-5-methoxybenzene (b.p. 446.8 °C) [1]. The 12.6 °C elevation relative to the methoxy analog may provide slightly better thermal stability during exothermic reactions, while the 197.7 °C depression relative to the benzylic bromide isomer makes distillation a viable purification method without requiring specialized high-vacuum equipment.

Boiling Point Purification Process Chemistry

Commercial Availability at 96% Purity in Liquid Form from a Major Global Distributor Ensures Reproducible Procurement Quality

The target compound is listed by Sigma-Aldrich (Merck KGaA) at 96% purity in liquid physical form, with normal-temperature shipping conditions . Its closest positional isomer, 1-(bromomethyl)-3-chloro-5-methoxybenzene, is typically supplied as a 97% purity solid requiring storage at 2–8 °C . The 1% lower nominal purity of the target compound is offset by the logistical advantage of ambient-temperature shipping and the absence of cold-chain storage requirements, which can simplify procurement logistics for multi-step synthesis campaigns.

Purity Supply Chain Quality Assurance

Optimal Application Scenarios for 1-Bromo-3-chloro-5-(methoxymethyl)benzene Based on Quantitative Differentiation Evidence


Sequential Cross-Coupling for Convergent Synthesis of Trisubstituted Aryl Cores

The presence of both bromine and chlorine substituents enables a two-step chemoselective functionalization sequence where the aryl–Br bond is first coupled (e.g., via Suzuki-Miyaura reaction with a Pd catalyst selective for bromide over chloride), followed by activation of the remaining aryl–Cl bond in a second coupling step [1]. This strategy is particularly valuable when constructing unsymmetrical terphenyl or biaryl architectures where two different aryl groups must be installed in a specific order, avoiding the protection/deprotection logic required when using symmetric dihalogenated starting materials.

Building Block for Benzylic Alcohol-Containing Pharmacophores via MOM Deprotection

The methoxymethyl group can be carried through multiple synthetic transformations as a stable protecting group and then quantitatively cleaved under mild acidic conditions (aqueous HCl, pH < 1, 100 °C or TFA/CH₂Cl₂ at RT) to reveal a benzylic alcohol [1]. This alcohol can subsequently be oxidized to the corresponding aldehyde for reductive amination, converted to a benzylic halide for nucleophilic displacement, or esterified for prodrug strategies – offering a late-stage diversification point that the direct methoxy analog cannot provide.

Liquid-Phase Process Chemistry Where Solid Handling Is Problematic

Because the target compound is a free-flowing liquid at room temperature with a moderate boiling point of 249.1 °C [1], it can be directly pumped, metered, and transferred in continuous-flow reactors without the need for pre-dissolution in solvent. This contrasts with the solid benzylic bromide isomer (m.p. > 25 °C) [2], which requires solvent dissolution before use in flow systems and may pose handling challenges due to its lachrymatory nature in solid form. The liquid state thus aligns with modern flow-chemistry and automated synthesis platform requirements.

Medicinal Chemistry Library Synthesis Where Atom Economy and Molecular Weight Are Critical

With a molecular weight of 235.51 g/mol, the target compound is 15.9% lighter than the corresponding 1,3-dibromo-5-(methoxymethyl)benzene (MW 279.96 g/mol) [1][2]. In fragment-based drug discovery or lead optimization programs where final compound molecular weight is a key parameter governing pharmacokinetic properties (Lipinski's Rule of Five), starting from a lower-MW building block provides greater headroom for subsequent elaborations without exceeding drug-likeness thresholds.

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